molecular formula C23H23FN2O3S B10980006 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide

Cat. No.: B10980006
M. Wt: 426.5 g/mol
InChI Key: WNRCBVNDRAWLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrole-based derivative featuring a 4,5-dimethyl-substituted pyrrol-2-yl core. Key structural elements include:

  • 1-position: A propenyl (allyl) substituent, which may enhance reactivity or serve as a synthetic handle for further modifications.
  • Amide moiety: A 2-fluorobenzamide group, enabling hydrogen bonding and influencing solubility.

The compound’s structure was likely resolved using crystallographic tools such as SHELXL for refinement and ORTEP-III for visualization, as these are industry-standard methods for small-molecule analysis .

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C23H23FN2O3S/c1-5-14-26-17(4)16(3)21(30(28,29)18-12-10-15(2)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

WNRCBVNDRAWLOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.

    Substitution with Fluorobenzamide: The final step involves the coupling of the sulfonyl pyrrole with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from Literature

The closest structural analogs are N-substituted pyrazoline derivatives reported in Molecules (2013) . While these share functional groups like fluorophenyl moieties, their core heterocycles and substituents differ significantly (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups Hypothesized Properties
Target Compound Pyrrole 4,5-dimethyl; 3-(4-methylphenylsulfonyl); 1-allyl; 2-fluorobenzamide Sulfonyl, amide, fluorine High stability (sulfonyl group); potential H-bonding (amide/fluorine); moderate solubility
3-(4-Fluorophenyl)-5-phenyl-pyrazoline Pyrazoline 3-(4-fluorophenyl); 5-phenyl; 1-carbaldehyde Carbaldehyde, fluorine Lower electron-withdrawing effect; limited H-bond donors; higher conformational flexibility
5-(4-Bromophenyl)-pyrazoline Pyrazoline 5-(4-bromophenyl); 3-(4-fluorophenyl); 1-carbaldehyde Bromine, carbaldehyde Increased steric bulk (Br); potential halogen bonding

Key Differences and Implications

A. Heterocyclic Core
  • Pyrrole vs. Pyrazoline: The target’s pyrrole core is aromatic, planar, and electronically conjugated, whereas pyrazolines (dihydro pyrazoles) are non-aromatic and more flexible . This difference impacts binding interactions in biological systems and crystallographic packing.
B. Substituent Effects
  • Fluorine Position : The target’s 2-fluorobenzamide places fluorine in an ortho position, which may sterically hinder interactions compared to para-fluorophenyl groups in pyrazoline analogs.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article summarizes its biological activities, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C23H23FN2O3S
Molecular Weight 426.5 g/mol
CAS Number 951927-42-7
Structural Features Pyrrole ring, sulfonyl group, fluorobenzamide moiety

The structural complexity of this compound suggests diverse biological interactions, particularly due to the presence of the sulfonyl group, which is known for its ability to interact with various enzymes and proteins.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The sulfonamide derivatives have been reported to inhibit bacterial growth effectively. For instance, related pyrrole-benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential compared to established antibiotics like ciprofloxacin .

Anticancer Properties

The compound also shows promise in cancer therapy. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines. The mechanism involves interference with cellular pathways by binding to specific receptors or biomolecules, leading to alterations in cellular function. The structure-activity relationship (SAR) studies reveal that modifications in the pyrrole ring enhance its cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Metabolic Modulation : The compound has been shown to enhance glucose uptake and ATP production in monoclonal antibody production systems, indicating a role in metabolic regulation .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various settings:

  • Monoclonal Antibody Production : Research demonstrated that supplementation with this compound improved monoclonal antibody production while maintaining cell viability. This was attributed to enhanced glucose uptake and ATP levels during cell culture experiments .
  • Anticancer Activity Evaluation : In vitro assays revealed that the compound effectively reduced viability in multiple cancer cell lines, with significant dose-dependent responses observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.